![molecular formula C14H12BrNO4S B2840041 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate CAS No. 478048-03-2](/img/structure/B2840041.png)
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzofuran moiety, an amino group, and a 4-bromobenzenesulfonate moiety . Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. 4-Bromobenzenesulfonic acid is a benzenesulfonic acid in which the benzene ring is substituted at position 4 by a bromo group .
Molecular Structure Analysis
The molecular structure of your compound would likely show the characteristic rings of the benzofuran and benzenesulfonate moieties, with the amino group likely attached to the benzofuran ring .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, benzofuran derivatives have been reported to exhibit antibacterial activity . Sulfonate groups are generally stable but can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, 4-bromobenzenesulfonic acid is a solid at room temperature .Scientific Research Applications
1. Mode of Action in Sulfanilamide Derivatives
Sulfanilamide derivatives, including compounds related to (Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino 4-bromobenzenesulfonate, have been observed to have a significant role in treating experimental streptococcic infections. Their mode of action involves phagocytosis of bacteria by leukocytes, aiding in clearing the tissues of streptococci (Bliss & Long, 1937).
2. Synthesis of Benzofurans
Research demonstrates that compounds like (Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino 4-bromobenzenesulfonate can be synthesized via a CuI-catalyzed domino process involving 1-bromo-2-iodobenzenes and beta-keto esters. This method yields benzofurans with various substituents, offering potential applications in chemical synthesis (Lu, Wang, Zhang, & Ma, 2007).
3. Anticancer Applications
A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which are structurally related to (Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino 4-bromobenzenesulfonate, showed promising results in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
4. Solid-Phase Extraction in Industrial Effluents
Compounds structurally similar to (Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino 4-bromobenzenesulfonate have been used in solid-phase extraction procedures for polar benzene- and naphthalenesulfonates in industrial effluents. This method is essential for environmental monitoring and treatment of industrial wastewater (Alonso, Castillo, & Barceló, 1999).
5. Antibacterial and Antifungal Agents
Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, structurally related to the compound , has indicated their potential as antibacterial and antifungal agents. These compounds show significant inhibitory activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use in developing new therapeutic agents for infectious diseases (Abbasi et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKJYINLWHCEBK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)Br)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)
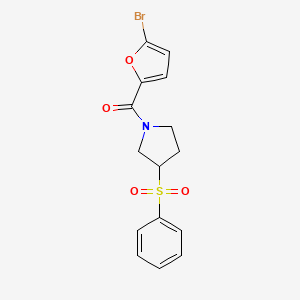
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)

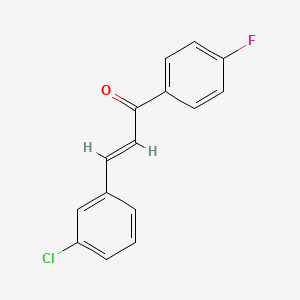
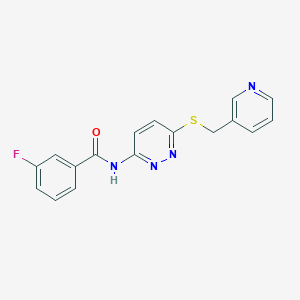
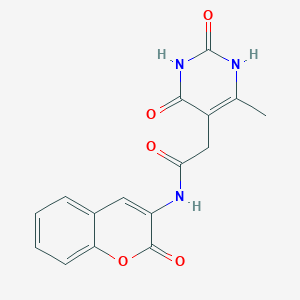
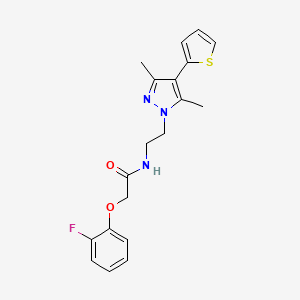

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)
![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)
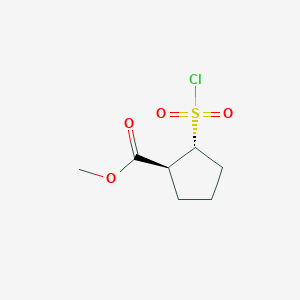
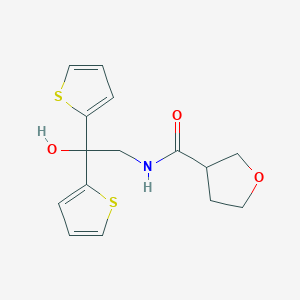
![2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid](/img/structure/B2839981.png)